N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17989435
InChI: InChI=1S/C10H16N2O/c13-9(12-7-1-2-7)8-5-10(8)3-4-11-6-10/h7-8,11H,1-6H2,(H,12,13)
SMILES:
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide

CAS No.:

Cat. No.: VC17989435

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide -

Specification

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
IUPAC Name N-cyclopropyl-5-azaspiro[2.4]heptane-2-carboxamide
Standard InChI InChI=1S/C10H16N2O/c13-9(12-7-1-2-7)8-5-10(8)3-4-11-6-10/h7-8,11H,1-6H2,(H,12,13)
Standard InChI Key NBCDOSAGMINNGO-UHFFFAOYSA-N
Canonical SMILES C1CC1NC(=O)C2CC23CCNC3

Introduction

Structural and Chemical Identity

N-Cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide belongs to the class of 5-azaspiro[2.4]heptane derivatives, featuring a spiro junction between a cyclopropane ring (two-membered) and a piperidine-like ring (five-membered, including one nitrogen atom). The cyclopropylcarboxamide group is attached to the spiro nitrogen, contributing to the compound’s stereoelectronic profile.

Molecular Characteristics

  • Molecular Formula: C₁₀H₁₆N₂O

  • Molecular Weight: 180.25 g/mol

  • SMILES Notation: O=C(C1CC12CNCC2)NC3CC3

  • InChIKey: NBCDOSAGMINNGO-UHFFFAOYNA-N

The spiro architecture imposes significant ring strain, which influences reactivity and conformational stability. The cyclopropane moiety introduces torsional rigidity, while the carboxamide group enhances hydrogen-bonding potential, critical for interactions in biological systems.

Synthesis and Manufacturing

The synthesis of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is rooted in methodologies developed for spirocyclic proline derivatives. A patented approach (US8927739B2) outlines a scalable route involving two key steps:

Step 1: Dihalocarbene Addition

An exocyclic olefin precursor undergoes cyclopropanation via dihalocarbene (e.g., generated from sodium trichloroacetate or tribromoacetate) to form a dihalogenated cyclopropane intermediate. This reaction is typically conducted in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance yield .

Step 2: Reductive Hydrodehalogenation

The dihalogenated intermediate is subjected to reductive conditions (e.g., radical or single-electron transfer mechanisms) to eliminate halogen atoms, yielding the spirocyclic product. Catalytic hydrogenation or zinc-based reductants are commonly employed .

Advantages Over Traditional Methods

  • Safety: Avoids pyrophoric reagents like diethylzinc (Et₂Zn), which pose fire hazards.

  • Scalability: Higher yields (>80%) and simpler purification compared to Simmon-Smith reactions .

Physicochemical and Computational Properties

Key Physicochemical Data

PropertyValueSource
Purity98%
Storage ConditionsSealed, dry, 2–8°C
LogP (Partition Coefficient)0.2646
Topological Polar Surface Area (TPSA)41.13 Ų

The low LogP value suggests moderate hydrophilicity, while the TPSA indicates potential for membrane permeability, aligning with its role as a pharmaceutical intermediate .

Hazard StatementPrecautionary Measure
H315 (Skin irritation)P280: Wear protective gloves
H318 (Eye damage)P305+P351+P338: Rinse eyes thoroughly
H335 (Respiratory irritation)P261: Avoid inhalation

The compound is classified under UN 1759 (Corrosive Substances) and requires packing group III precautions during transport .

Pharmaceutical Applications

N-Cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide serves as a critical intermediate in synthesizing HCV NS5A inhibitors, as evidenced by its inclusion in patent US8927739B2 . These inhibitors disrupt viral replication by binding to the NS5A protein, a key component of HCV’s RNA replication machinery.

Role in Drug Development

  • Structural Motif: The spirocyclic core enhances metabolic stability and target binding affinity.

  • Derivatization Potential: The carboxamide group allows for functionalization to optimize pharmacokinetic properties .

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